molecular formula C16H19N3O4S B12198008 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate

Cat. No.: B12198008
M. Wt: 349.4 g/mol
InChI Key: BXXIOEWJHWFJHI-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in various physiological processes, including heart rate regulation and neuronal excitability .

Biological Activity

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of heterocyclic compounds, characterized by a fused bicyclic structure incorporating thiophene and pyrazole moieties. Its molecular formula is C14H17N2O4SC_{14}H_{17}N_{2}O_{4}S, and it possesses both dioxido and carboxylate functional groups that may contribute to its biological properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, a study on related pyrazolo derivatives demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and K-562 (leukemia) with IC50 values ranging from 36 nM to 359 nM depending on the specific substitution patterns on the pyrazole ring . The incorporation of the tetrahydrothiophene moiety may enhance the compound's lipophilicity and binding affinity to cancer targets.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as protein kinases or enzymes involved in cell proliferation. The thiophene ring can form hydrogen bonds with biological molecules, influencing their activity and stability .

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiophene rings have been evaluated for antimicrobial activity. Studies have shown that similar derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . This antimicrobial potential is attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Synthesis and Evaluation

A series of experiments focused on synthesizing this compound were conducted using multi-component reactions (MCRs). The resulting compounds were subjected to cytotoxicity assays against various cancer cell lines. The most promising candidates displayed significant inhibition of cell growth compared to controls .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound NameActivity TypeCell LineIC50 (nM)Reference
Compound AAnticancerMCF-7120
Compound BAnticancerK-56258
Compound CAntimicrobialE. coli50
Compound DAntimicrobialS. aureus75

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 4-(1,1-dioxothiolan-3-yl)-6-methyl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate

InChI

InChI=1S/C16H19N3O4S/c1-9-13-14(16(20)23-2)11-4-3-5-12(11)17-15(13)19(18-9)10-6-7-24(21,22)8-10/h10H,3-8H2,1-2H3

InChI Key

BXXIOEWJHWFJHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(CCC3)C(=C12)C(=O)OC)C4CCS(=O)(=O)C4

Origin of Product

United States

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